molecular formula C14H20N2O4S B2492272 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide CAS No. 941920-35-0

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide

Cat. No. B2492272
CAS RN: 941920-35-0
M. Wt: 312.38
InChI Key: FVYZONSUGSHRGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves complex reactions, aiming at achieving high specificity and yield. Studies like the synthesis and biochemical evaluation of sulfonamides as inhibitors of enzymes and the preparation of secondary amines from primary amines via sulfonamides detail the methods and conditions for the synthesis of sulfonamide compounds, which could be analogous to the synthesis of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide (Röver et al., 1997); (Kurosawa et al., 2003).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized by various spectroscopic techniques. X-ray powder diffraction data, as presented in studies of sulfonamide intermediates, provide valuable information on the crystalline structure, which is crucial for understanding the chemical behavior and stability of the compound (Wang et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, reflecting their reactivity and interaction with different chemical groups. The synthesis and characterization of N,N'-1,3-Phenylenebis(3-Amino-4-Methoxylbenzenesulfonamide) and similar compounds illustrate the potential chemical reactions, including substitution and coupling reactions that can modify the sulfonamide core for targeted applications (Yun-xia, 2010).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are essential for its practical applications. While specific studies on this compound may not be readily available, analogous sulfonamide compounds have been studied for their physical properties, offering insights into solubility, stability, and formability (Huang & Knaus, 2011).

Scientific Research Applications

Cognitive Enhancing Properties

  • SB-399885 as a 5-HT6 Receptor Antagonist : SB-399885, a compound structurally similar to the chemical , was identified as a potent, selective antagonist of the 5-HT6 receptor. This study demonstrated its cognitive enhancing properties in aged rat models, suggesting its potential use in treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antitumor Properties

  • New Zinc Phthalocyanine with Benzenesulfonamide Derivative : A zinc phthalocyanine substituted with a benzenesulfonamide derivative, which relates to the compound , was synthesized and characterized for use in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield and good fluorescence properties make it a potential Type II photosensitizer in cancer treatment (Pişkin et al., 2020).

Antibacterial Agents

  • New Series of Benzenesulfonamides as Antibacterial Agents : A study synthesized a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, showing significant inhibitory action against Escherichia coli. This indicates the potential use of such compounds, including the specified chemical, in developing antibacterial agents (Abbasi et al., 2019).

Necrosis Signaling

  • Role in Necrosis Signaling : A related compound, necrosulfonamide, was found to specifically block necrosis downstream of RIP3 activation. This finding has implications for the potential use of similar sulfonamide compounds in controlling necrotic cell death, which is significant in various physiological and pathological conditions (Sun et al., 2012).

Antitumor Sulfonamides

  • Antitumor Sulfonamides in Gene Expression Studies : Another research investigated antitumor sulfonamides and their effect on gene expression changes, highlighting the potential of sulfonamide compounds in cancer treatment. This research underscores the importance of understanding the molecular mechanisms underlying the therapeutic effects of such compounds (Owa et al., 2002).

Water Quality Analysis

  • Analysis of Ethanesulfonate Metabolite in Water : The study by Macomber et al. (1992) provided a method for analyzing a major soil metabolite of alachlor, structurally similar to the specified chemical, in groundwater and surface water. This research is significant for environmental monitoring and ensuring water quality (Macomber et al., 1992).

Mechanism of Action

Target of Action

The primary target of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound can prevent thrombin generation and subsequently, blood clot formation .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, exhibiting competitive inhibition . This compound inhibits both free and prothrombinase-bound FXa activity in vitro . It also shows a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM^−1/s .

Biochemical Pathways

By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation . Thrombin plays a pivotal role in the coagulation process, converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Therefore, the inhibition of FXa leads to a decrease in blood clot formation .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of this compound in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by this compound results in a reduction of thrombin generation . This leads to a decrease in blood clot formation, which can be beneficial in the prevention and treatment of various thromboembolic diseases .

Future Directions

Research on MOPSO should focus on its therapeutic applications, potential drug interactions, and safety in clinical settings. Additionally, exploring its efficacy in treating thromboembolic diseases could be valuable .

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-21(18,19)15-11-7-8-12(13(10-11)20-2)16-9-5-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYZONSUGSHRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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